
10-Sorbylchrysarobin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Sorbylchrysarobin is a synthetic compound that has gained attention in the scientific community due to its potential medical applications. The compound is synthesized from chrysarobin, a natural compound found in the heartwood of trees in the genus Rhus. This compound has been studied for its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 10-Sorbylchrysarobin is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, the compound has been shown to have antioxidant properties and to inhibit the activity of certain enzymes that are involved in the progression of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 10-Sorbylchrysarobin is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in lab experiments. However, the compound is relatively new and there is still much to be learned about its properties and potential applications. Additionally, the compound may have limitations in terms of its solubility and stability, which may impact its effectiveness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 10-Sorbylchrysarobin. One area of interest is the development of new synthetic methods for the compound that could improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its potential applications in the treatment of cancer, inflammation, and other diseases. Finally, there is a need for more research on the safety and toxicity of the compound, particularly in animal models, in order to assess its potential as a therapeutic agent.
Métodos De Síntesis
10-Sorbylchrysarobin is synthesized through a multi-step process that involves the reaction of chrysarobin with sorbic acid. The resulting compound is purified through a series of chromatography steps to obtain the final product. The synthesis method has been optimized to maximize yield and purity of the compound.
Aplicaciones Científicas De Investigación
10-Sorbylchrysarobin has been studied extensively for its potential medical applications. In vitro studies have shown that the compound has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
127848-72-0 |
|---|---|
Fórmula molecular |
C21H18O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
10-[(2E,4E)-hexa-2,4-dienoyl]-1,8-dihydroxy-3-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C21H18O4/c1-3-4-5-8-15(22)18-13-7-6-9-16(23)19(13)21(25)20-14(18)10-12(2)11-17(20)24/h3-11,18,23-24H,1-2H3/b4-3+,8-5+ |
Clave InChI |
DTKWQCFDNRPDGR-SALQQRKASA-N |
SMILES isomérico |
C/C=C/C=C/C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
SMILES |
CC=CC=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
SMILES canónico |
CC=CC=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
Sinónimos |
1,8-dihydroxy-3-methyl-10-(1'-oxo-2',4'-hexadienyl)-9(10H)-anthracenone 10-sorbylchrysarobin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)

![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)
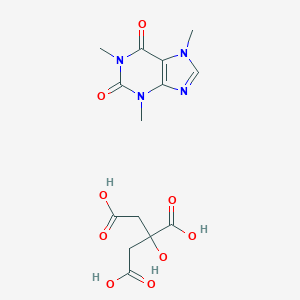
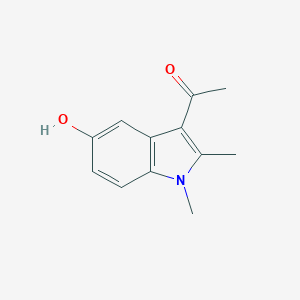



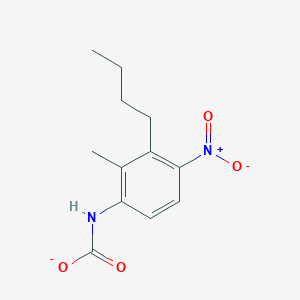
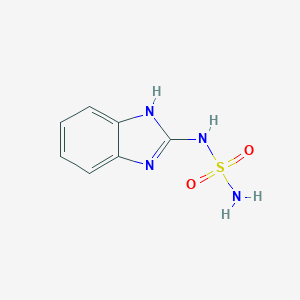
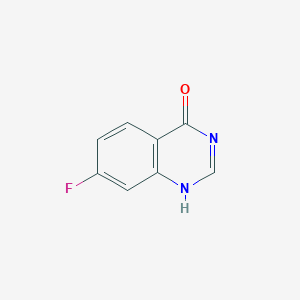

![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)